5-bromo-1-ethyl-1H-indole-3-carbaldehyde
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Overview
Description
5-Bromo-1-ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethyl-1H-indole-3-carbaldehyde typically involves the bromination of 1-ethyl-1H-indole-3-carbaldehyde. One common method is the electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst, boronic acid, and a base like potassium carbonate in a solvent such as ethanol.
Major Products Formed
Oxidation: 5-bromo-1-ethyl-1H-indole-3-carboxylic acid.
Reduction: 5-bromo-1-ethyl-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 5-bromo-1-ethyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, indole derivatives are known to act as inhibitors of certain enzymes, affecting pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
5-Bromo-1H-indole-3-carbaldehyde: Similar structure but lacks the ethyl group, affecting its reactivity and biological activity.
1-Ethyl-1H-indole-3-carbaldehyde: Lacks the bromine atom, leading to different chemical properties and applications
Uniqueness
5-Bromo-1-ethyl-1H-indole-3-carbaldehyde is unique due to the presence of both the bromine atom and the ethyl group, which influence its reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the ethyl group can affect the compound’s biological activity and solubility.
Properties
Molecular Formula |
C11H10BrNO |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-bromo-1-ethylindole-3-carbaldehyde |
InChI |
InChI=1S/C11H10BrNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 |
InChI Key |
FBUSWQRIDDFKDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)Br)C=O |
Origin of Product |
United States |
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